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Compound of Interest

Compound Name: Methyl-P-Coumarate

Cat. No.: B042107 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and data analysis guide for the structural

elucidation of methyl p-coumarate using one-dimensional (1D) and two-dimensional (2D)

Nuclear Magnetic Resonance (NMR) spectroscopy. The application of ¹H NMR, ¹³C NMR,

COSY, HSQC, and HMBC experiments is outlined to unambiguously assign the proton and

carbon signals and confirm the molecular structure.

Introduction
Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic

compound found in various plants.[1] It belongs to the class of hydroxycinnamates and is

known for several biological activities, including antioxidant and anti-inflammatory properties.[1]

Accurate structural confirmation is a critical step in the study of natural products and drug

candidates. NMR spectroscopy is an unparalleled tool for the non-destructive and detailed

structural analysis of organic molecules in solution.[2][3] This note details the comprehensive

workflow, from sample preparation to the interpretation of 1D and 2D NMR spectra, for the

complete structural assignment of methyl p-coumarate.

Predicted NMR Data and Structural Assignments
The complete assignment of the ¹H and ¹³C NMR spectra is crucial for structural confirmation.

The data presented below has been compiled from literature sources for methyl p-coumarate

and its close analogs.[4] The numbering convention used for assignment is shown in Figure 1.
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Figure 1. Chemical structure of methyl p-coumarate with atom numbering.

¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons and

their connectivity through spin-spin coupling.

Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-7 7.60 - 7.69 d ~16.0

H-2, H-6 7.35 - 7.47 d ~8.7

H-3, H-5 6.71 - 6.88 d ~8.7

H-8 6.20 - 6.40 d ~16.0

OCH₃ 3.78 - 3.89 s -

OH 5.5 - 10.0 br s -

Note:Chemical shifts can vary based on solvent and concentration. The large coupling constant

(~16.0 Hz) between H-7 and H-8 is characteristic of a trans (E) configuration across the double

bond. The phenolic OH proton is exchangeable and may appear as a broad singlet or not be

observed, depending on the solvent (e.g., D₂O exchange).

¹³C NMR Data
The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.
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Carbon
Chemical Shift (δ) ppm
(DMSO-d₆)

Chemical Shift (δ) ppm
(CDCl₃)

C-9 (C=O) 167.2 ~167.4

C-4 160.0 ~158.5

C-7 144.9 ~144.6

C-2, C-6 130.5 ~129.9

C-1 125.1 ~125.8

C-8 115.9 ~115.7

C-3, C-5 114.0 ~114.4

OCH₃ 51.4 ~51.8

Note:Data is provided for both DMSO-d₆ and CDCl₃, common NMR solvents. Carbonyl carbons

(C=O) typically resonate at the low-field end of the spectrum (160-220 ppm).

Experimental Protocols
This section outlines the general procedures for acquiring high-quality NMR data for methyl p-

coumarate.

Sample Preparation
Weighing: Accurately weigh 5-10 mg of the purified methyl p-coumarate sample.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean vial. The solvent should contain a reference standard,

typically tetramethylsilane (TMS).

Transfer: Transfer the solution to a standard 5 mm NMR tube.

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool into the NMR tube.
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NMR Data Acquisition
All spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher) at a

constant temperature, typically 298 K.

¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on concentration.

¹³C NMR:

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

Spectral Width: 220-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

2D COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton couplings, typically over 2-3 bonds.

Pulse Program: Standard COSY experiment (e.g., 'cosygpppqf').

Data Points: 1024-2048 in the direct dimension (F2), 256-512 increments in the indirect

dimension (F1).

Number of Scans per Increment: 2-8.
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2D HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and the carbons they

are attached to.

Pulse Program: Standard HSQC experiment with gradient selection (e.g.,

'hsqcedetgpsisp2.3').

¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).

Number of Scans per Increment: 4-16.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and

carbons, which is essential for connecting different spin systems and assigning quaternary

carbons.

Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (~8-

10 Hz).

Number of Scans per Increment: 16-64.

Data Interpretation and Visualization
Experimental Workflow
The overall process for structural elucidation follows a logical progression from sample

preparation to final structure confirmation.
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Preparation & Acquisition Analysis & Elucidation

Sample Preparation
(5-10 mg in 0.6 mL solvent)

1D NMR Acquisition
(¹H, ¹³C)

2D NMR Acquisition
(COSY, HSQC, HMBC)

Data Processing
(FT, Phasing, Calibration)

Spectral Analysis
(Peak Picking, Integration) Structure Confirmation

Click to download full resolution via product page

Caption: Experimental workflow for NMR-based structural elucidation.

Analysis of 2D Spectra
COSY: The COSY spectrum will show a strong correlation between the vinylic protons H-7

and H-8, confirming their three-bond coupling. It will also show a correlation between the

aromatic protons H-2/H-6 and H-3/H-5, confirming the para-substituted pattern of the

aromatic ring.

HSQC: The HSQC spectrum directly links each proton to its attached carbon. Key

correlations include:

δH ~7.65 ppm (H-7) with δC ~145 ppm (C-7).

δH ~6.3 ppm (H-8) with δC ~116 ppm (C-8).

δH ~7.4 ppm (H-2,6) with δC ~130.5 ppm (C-2,6).

δH ~6.8 ppm (H-3,5) with δC ~116 ppm (C-3,5).

δH ~3.8 ppm (OCH₃) with δC ~51.4 ppm (OCH₃).

HMBC: The HMBC spectrum is critical for establishing the overall carbon skeleton. Key long-

range correlations are visualized below.
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Caption: Key HMBC correlations for methyl p-coumarate.

Interpretation of HMBC Correlations:

The correlation from the methoxy protons (OCH₃) to the carbonyl carbon (C-9) confirms the

methyl ester functionality.

Correlations from the vinylic proton H-7 to both the carbonyl carbon (C-9) and the aromatic

ipso-carbon (C-1) connect the propenoate chain to the aromatic ring.

The correlation from H-8 to C-1 further solidifies this connection.
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Correlations within the aromatic ring, such as from H-2/6 to C-4, help confirm the substitution

pattern.

Conclusion
By systematically applying 1D and 2D NMR techniques, the chemical structure of methyl p-

coumarate can be unequivocally determined. The combination of ¹H and ¹³C NMR provides the

fundamental chemical shift and multiplicity data, while COSY, HSQC, and HMBC experiments

reveal the intricate network of proton and carbon connectivities. This comprehensive approach

ensures accurate and reliable structural elucidation, a cornerstone of research in natural

products chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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